5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
Overview
Description
“5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine” is a compound that belongs to the class of 1,2,3-triazoles . Triazoles are a group of five-membered heterocyclic compounds containing three nitrogen atoms . They are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features make 1,2,3-triazoles and their derivatives immensely potential to significantly advance medicinal chemistry .
Synthesis Analysis
The synthesis of 1,2,3-triazoles often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using different spectral techniques . These techniques include 1H NMR, 13C NMR, and APT spectrum .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed using IR spectroscopy . The IR spectrum can provide information about the functional groups present in the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques such as 1H NMR, 13C NMR, and APT spectrum . These techniques can provide information about the chemical shifts of the protons and carbons in the compound .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of novel compounds related to 5-Benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine have been explored extensively in scientific research. These studies involve the creation of derivatives through various chemical reactions, aimed at understanding their structural and chemical properties. For instance, Elgemeie et al. (2017) described the synthesis of novel pyridones via reactions involving alkylthio acrylonitriles, highlighting their antimicrobial activity properties. This research demonstrates the potential of these compounds in developing new antimicrobial agents (Elgemeie et al., 2017).
Biological Activity
Studies on the biological activity of triazolo-pyridine derivatives, including those similar to the compound , have revealed their potential in various therapeutic areas. Research has shown that these compounds exhibit significant antibacterial, antifungal, and anticancer activities, underscoring their potential as leads in drug discovery. For example, research by Dolzhenko et al. (2008) has delved into the synthesis and evaluation of fluorinated triazolo[1,5-a][1,3,5]triazines, demonstrating their antiproliferative activity against cancer cell lines (Dolzhenko et al., 2008).
Luminescent Properties
The exploration of luminescent properties in triazolo-based ligands has led to fascinating discoveries relevant to materials science. For instance, Piletska et al. (2015) have synthesized fac-[Re(CO)3]+ complexes with triazole ligands, exhibiting luminescence emission with large Stokes shifts. These findings open up new avenues for the development of luminescent materials for technological applications (Piletska et al., 2015).
Heterocyclic Chemistry
The compound and its derivatives serve as key intermediates in heterocyclic chemistry, facilitating the synthesis of complex heterocyclic systems. This area of research is crucial for the development of new pharmaceuticals and materials. The work by Saito et al. (2014), exploring the 1,3-dipolar cycloaddition of pyridynes and azides to synthesize triazolopyridines, exemplifies the application of these compounds in creating biologically relevant heterocycles (Saito et al., 2014).
Acid-Base Properties
The study of acid-base properties of triazole derivatives, including those similar to the specified compound, has been an area of interest. Azimi et al. (2008) focused on the acidity constants of triazole derivatives in ethanol-water mixtures, providing insights into their chemical behavior in different solvents (Azimi et al., 2008).
Mechanism of Action
Target of Action
Triazole compounds, which this compound is a derivative of, are known to bind in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These features contribute to their enhanced biocompatibility and allow them to interact effectively with their targets .
Biochemical Pathways
Triazole compounds are known to have a significant chelating activity due to the presence of unpaired electrons on nitrogen atom, which enhances their biological spectrum .
Pharmacokinetics
A series of 1,2,3-triazole hybrids have been synthesized and an adme analysis was performed, indicating that the compounds possess a favorable profile and can be considered as patient compliant .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Action Environment
The synthesis of similar triazole hybrids involves a cu (i) catalyzed [3+2] dipolar cycloaddition , suggesting that the reaction conditions could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, triazole derivatives are known to bind with enzymes such as cytochrome P450, which is involved in drug metabolism . The interaction between this compound and cytochrome P450 can influence the enzyme’s activity, potentially leading to altered metabolic pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases involved in cell signaling, thereby affecting downstream processes such as cell proliferation and apoptosis . Additionally, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . This interaction can lead to the formation of metabolites that may have distinct biological activities. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells.
Properties
IUPAC Name |
5-benzyl-1-prop-2-ynyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-2-9-19-15-8-10-18(12-14(15)16-17-19)11-13-6-4-3-5-7-13/h1,3-7H,8-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTLGEFLGLJKEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(CN(CC2)CC3=CC=CC=C3)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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